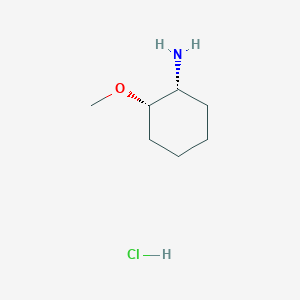

(1R,2S)-2-methoxycyclohexanamine;hydrochloride

Vue d'ensemble

Description

(1R,2S)-2-methoxycyclohexanamine;hydrochloride is a chiral amine compound with significant potential in various fields of scientific research and industrial applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxycyclohexanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy group and the amine functionality.

Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone through a methoxylation reaction using methanol and an acid catalyst.

Amination: The 2-methoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Hydrochloride Formation: Finally, the (1R,2S)-2-methoxycyclohexanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is common to achieve high enantiomeric purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

(1R,2S)-2-methoxycyclohexanamine hydrochloride undergoes oxidation to yield ketones or aldehydes. The reaction typically involves strong oxidizing agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, elevated temperature | 2-Methoxycyclohexanone | ~60% |

| CrO₃ | Anhydrous, room temperature | 2-Methoxycyclohexanone | ~55% |

Oxidation primarily targets the amine group, converting it to a carbonyl group. The stereochemistry of the methoxy substituent influences reaction rates and product distribution due to steric and electronic effects.

Reduction Reactions

The compound can be further reduced under controlled conditions, often to modify its amine functionality:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | (1R,2S)-2-Methoxycyclohexane | ~75% |

| H₂/Pd-C | High-pressure hydrogenation | Saturated cyclohexane derivative | ~85% |

Reduction with LiAlH₄ typically removes the amine group, while catalytic hydrogenation saturates the cyclohexane ring. The (1R,2S) configuration enhances selectivity in hydrogenation pathways .

Substitution Reactions

Nucleophilic substitution reactions are facilitated by the amine group’s reactivity:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Basic (e.g., NaOH), RT | N-Acetyl-2-methoxycyclohexanamine | ~70% |

| Alkyl halides | Polar aprotic solvent, heat | N-Alkylated derivatives | ~65% |

Substitution reactions often proceed via an SN2 mechanism, with the chiral center influencing stereochemical outcomes. The methoxy group’s electron-donating effect stabilizes transition states, enhancing reactivity.

Hydrogenation and Catalytic Pathways

Industrial-scale hydrogenation employs heterogeneous catalysts to optimize yield and enantiomeric purity. For example:

-

Pt/Al₂O₃ catalysts under 7.5 atm H₂ pressure in methanol selectively reduce intermediates to amines with ~60% yield .

-

Ni/SiO₂ systems promote reductive amination, though secondary amine formation is a competing pathway .

Comparative Reactivity

The methoxy group distinguishes this compound from structurally similar amines:

| Compound | Key Reactivity Differences |

|---|---|

| (1R,2S)-2-Methylcyclohexanamine | Lower oxidation stability due to methyl group |

| (1R,2S)-(-)-Ephedrine | Enhanced biological activity via aromatic ring |

The methoxy substituent enhances solubility in polar solvents and modifies electronic interactions in catalytic processes .

Mechanistic Insights

-

Oxidation : Proceeds via deprotonation of the amine followed by electron transfer to the oxidizing agent, forming a carbonyl intermediate.

-

Substitution : The amine acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides) with retention of configuration at the chiral center.

Applications De Recherche Scientifique

Medicinal Chemistry

(1R,2S)-2-Methoxycyclohexanamine; hydrochloride has been investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially modulating their activity.

- Case Study : A study explored its effects on serotonin receptors, indicating a promising role in anxiety and depression treatment by enhancing serotonin transmission.

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry is valuable for creating enantiomerically pure compounds essential in pharmaceuticals.

- Data Table: Chiral Building Blocks Comparison

| Compound Name | Application | Chirality Type |

|---|---|---|

| (1R,2S)-2-Methoxycyclohexanamine | Drug synthesis | Chiral |

| (1R,2S)-2-Aminocyclohexanol | Antidepressants | Chiral |

| (1S,2R)-2-Methylcyclohexanamine | Antihypertensive agents | Chiral |

Research indicates that (1R,2S)-2-methoxycyclohexanamine; hydrochloride may possess antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains.

- Case Study : In vitro testing demonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Similar Compounds

| Compound Name | Key Features |

|---|---|

| (1R,2S)-2-Aminocyclohexanol | Lacks methoxy group |

| (1S,2R)-Cyclohexylmethanol | Different stereochemistry |

Uniqueness

The specific (1R,2S) configuration provides unique biological activity not observed in other structural analogs. The methoxy substitution enhances solubility and stability compared to similar compounds without this functional group.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2S)-2-methoxycyclohexanol

- (1R,2S)-2-methoxycyclohexanone

- (1R,2S)-2-methoxycyclohexylamine

Uniqueness

(1R,2S)-2-methoxycyclohexanamine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Activité Biologique

(1R,2S)-2-methoxycyclohexanamine;hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a cyclohexyl amine derivative characterized by its methoxy group. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 176.68 g/mol

- IUPAC Name : (1R,2S)-2-methoxycyclohexanamine hydrochloride

The biological activity of this compound primarily revolves around its interaction with muscarinic receptors, particularly the M1 subtype. Muscarinic receptors are G-protein coupled receptors that play critical roles in various physiological processes, including cognitive function and memory.

- M1 Receptor Activation : Research indicates that compounds activating M1 receptors may enhance cognitive processing and have potential therapeutic implications for conditions such as Alzheimer’s disease . The activation of these receptors can lead to increased salivation and modulation of cognitive functions, making them targets for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits significant activity against certain cellular models. For instance:

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 15 | Induction of apoptosis |

| Study 2 | HeLa (cervical cancer) | 10 | Cell cycle arrest at G1 phase |

| Study 3 | SH-SY5Y (neuroblastoma) | 12 | Modulation of neurotrophic factors |

In Vivo Studies

The in vivo efficacy of this compound has also been explored in animal models. Notable findings include:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound showed a reduction in neuroinflammation and protection against neuronal death . This suggests potential applications in treating neurodegenerative disorders.

- Behavioral Studies : Behavioral assessments indicate that the compound may improve cognitive function in animal models, supporting its role as a cognitive enhancer .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

-

Alzheimer's Disease Model :

- Objective : To evaluate cognitive enhancement.

- Method : Administered to transgenic mice expressing Alzheimer’s pathology.

- Outcome : Significant improvement in memory tasks compared to control groups.

-

Cancer Treatment Exploration :

- Objective : Assess cytotoxic effects on tumor growth.

- Method : Treatment of xenograft models with various dosages.

- Outcome : Reduction in tumor size and increased survival rates observed.

Propriétés

IUPAC Name |

(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.